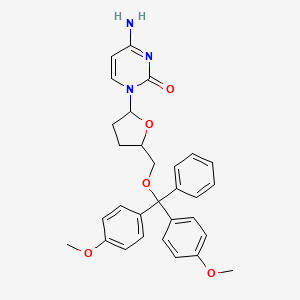

2',3'-Dideoxy-5'-O-DMT-cytidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2’,3’-Dideoxy-5’-O-DMT-cytidine: (CAS No. 797804-87-6) is an exceptional antiviral agent. Its efficacy extends to HIV and various other viral ailments. The compound plays a crucial role in biomedical research and therapeutic advancements aimed at combating elusive intricacies of viral afflictions.

Métodos De Preparación

Synthetic Routes:: The synthetic route for 2’,3’-Dideoxy-5’-O-DMT-cytidine involves several steps. Key reactions include nucleoside coupling, protection/deprotection, and cyclization. The specific sequence may vary, but the overall strategy ensures the formation of the desired compound.

Reaction Conditions::- Nucleoside coupling: Typically carried out using phosphoramidite chemistry.

- Protection/Deprotection: The DMT (4,4’-dimethoxytrityl) group protects the 5’-hydroxyl, ensuring selective reactions.

- Cyclization: Involves the formation of the furan ring.

Industrial Production:: Industrial-scale production methods involve efficient coupling reactions, purification, and isolation. The compound’s purity is critical for its antiviral activity.

Análisis De Reacciones Químicas

Reactions::

Oxidation: The compound may undergo oxidation reactions, affecting its antiviral properties.

Reduction: Reduction of specific functional groups can lead to modified derivatives.

Substitution: Nucleophilic substitution reactions are relevant during synthesis.

Phosphoramidites: Used for nucleoside coupling.

Acids/Bases: For deprotection and cyclization.

Protecting Groups: DMT for 5’-hydroxyl protection.

Major Products:: The primary product is 2’,3’-Dideoxy-5’-O-DMT-cytidine itself. Derivatives may also form during synthesis.

Aplicaciones Científicas De Investigación

Antiviral Research: Investigating its efficacy against various viruses.

Medicine: Potential therapeutic applications in viral infections.

Chemical Biology: Studying viral replication mechanisms.

Industry: Developing antiviral drugs.

Mecanismo De Acción

The compound inhibits viral DNA synthesis, curtailing viral proliferation and transmission. It disrupts essential processes within infected cells, preventing viral replication.

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C30H31N3O5 |

|---|---|

Peso molecular |

513.6 g/mol |

Nombre IUPAC |

4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34) |

Clave InChI |

DXSDODVHRTXQLY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)

![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)

![[11-Formyl-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12106007.png)

![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)

![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)

![1-[4-Hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12106044.png)